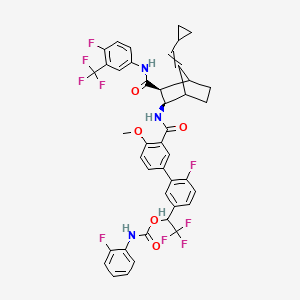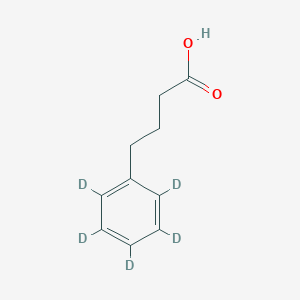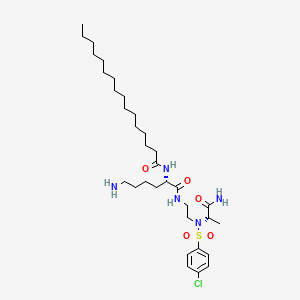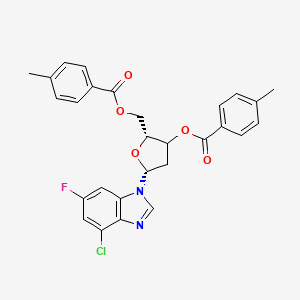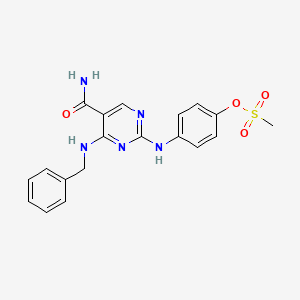
Jak3-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak3-IN-12 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibiting JAK3 has therapeutic potential in treating autoimmune diseases and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak3-IN-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Jak3-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Jak3-IN-12 has a wide range of scientific research applications, including:
Mechanism of Action
Jak3-IN-12 exerts its effects by selectively inhibiting the activity of JAK3. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for transmitting signals from cytokine receptors to the nucleus. By blocking this pathway, this compound can modulate immune responses and reduce inflammation . The molecular targets of this compound include the JAK3 enzyme and its downstream effectors, such as signal transducer and activator of transcription (STAT) proteins .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A JAK inhibitor that targets multiple JAK family members, including JAK1, JAK2, and JAK3.
Ruxolitinib: Primarily inhibits JAK1 and JAK2, with less selectivity for JAK3.
Baricitinib: Another JAK inhibitor with activity against JAK1 and JAK2.
Uniqueness of Jak3-IN-12
This compound is unique in its high selectivity for JAK3, which reduces the likelihood of off-target effects compared to other JAK inhibitors. This selectivity makes this compound a valuable tool for studying the specific role of JAK3 in various biological processes and for developing targeted therapies with fewer side effects .
Properties
Molecular Formula |
C19H19N5O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[4-[[4-(benzylamino)-5-carbamoylpyrimidin-2-yl]amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C19H19N5O4S/c1-29(26,27)28-15-9-7-14(8-10-15)23-19-22-12-16(17(20)25)18(24-19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,20,25)(H2,21,22,23,24) |
InChI Key |
BEOXBUUKDIQRBF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


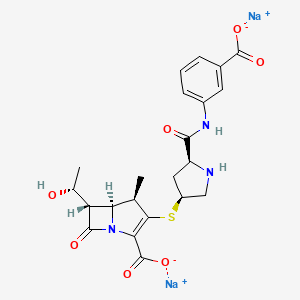
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
